Cas no 2961-49-1 (2-(1-Butylpentyl)pyridine)
2-(1-Butylpentyl)pyridine is a substituted pyridine derivative characterized by its unique branched alkyl chain at the 2-position. This structural feature enhances its lipophilicity, making it a valuable intermediate in organic synthesis, particularly for the development of specialty chemicals and pharmaceuticals. The compound exhibits improved solubility in nonpolar solvents, facilitating its use in hydrophobic reaction environments. Its sterically hindered pyridine core may also influence reactivity patterns, offering selectivity advantages in catalytic or functionalization processes. The butylpentyl side chain provides tunable steric and electronic properties, making it adaptable for applications in ligand design or as a building block for complex molecular architectures.
2-(1-Butylpentyl)pyridine structure
Product Name:2-(1-Butylpentyl)pyridine
2-(1-Butylpentyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- Pyridine,2-(1-butylpentyl)-
- 2-nonan-5-ylpyridine
- 2-<Non-5-yl>-pyridin
- 4-<Non-5-yl>-pyridin
- 2-(1-Butylpentyl)pyridine
- 2-(1-Butylpentyl)pyridine #
- 2961-49-1
- NSC163992
- DTXSID10183792
- AKOS024323134
- 2-(5-Nonyl)pyridine
- Pyridine, 2-(1-butylpentyl)-
- 2-(1-BUTYLPENTYL)-PYRIDINE
- NSC-163992
- SCHEMBL1971757
- 2-(1-n-Butylpentyl)pyridine
- NSC 163992
-
- Inchi: 1S/C14H23N/c1-3-5-9-13(10-6-4-2)14-11-7-8-12-15-14/h7-8,11-13H,3-6,9-10H2,1-2H3
- InChI Key: YGCMUHWPXXEZCR-UHFFFAOYSA-N
- SMILES: N1C=CC=CC=1C(CCCC)CCCC
Computed Properties
- Exact Mass: 205.18300
- Monoisotopic Mass: 205.183049738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 4.9
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89000
- LogP: 4.54560
2-(1-Butylpentyl)pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(1-Butylpentyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B700610-50mg |
2-(1-Butylpentyl)pyridine |
2961-49-1 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B700610-100mg |
2-(1-Butylpentyl)pyridine |
2961-49-1 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B700610-500mg |
2-(1-Butylpentyl)pyridine |
2961-49-1 | 500mg |
$ 160.00 | 2022-06-06 |
2-(1-Butylpentyl)pyridine Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
2961-49-1 (2-(1-Butylpentyl)pyridine) Related Products
- 15937-81-2(Pyridine,2,2'-(1,3-propanediyl)bis-)
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- 6304-24-1(2-Isobutylpyridine)
- 1129-69-7(2-Hexylpyridine)
- 5058-19-5(2-Butylpyridine)
- 10523-35-0(2-Nonylpyridine)
- 33841-61-1(2-Octylpyridine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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